molecular formula C17H16ClN5OS B12135624 N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12135624
M. Wt: 373.9 g/mol
InChI Key: OLTNBJDWCOMQDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a triazole-based acetamide derivative featuring a 4-chloro-2-methylphenyl group and a pyridin-2-yl-substituted 1,2,4-triazole core. This compound is part of a broader class of sulfanylacetamides studied for their biological activities, including antimicrobial, anti-inflammatory, and insect olfactory receptor modulation properties . Below, we compare its structural, synthetic, physicochemical, and biological attributes with those of closely related analogs.

Properties

Molecular Formula

C17H16ClN5OS

Molecular Weight

373.9 g/mol

IUPAC Name

N-(4-chloro-2-methylphenyl)-2-[(4-methyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H16ClN5OS/c1-11-9-12(18)6-7-13(11)20-15(24)10-25-17-22-21-16(23(17)2)14-5-3-4-8-19-14/h3-9H,10H2,1-2H3,(H,20,24)

InChI Key

OLTNBJDWCOMQDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CSC2=NN=C(N2C)C3=CC=CC=N3

Origin of Product

United States

Preparation Methods

Table 1: Key Starting Materials and Their Roles

ComponentRoleSource
4-Chloro-2-methylanilineAromatic amine for acetamide formationCommercial suppliers
Pyridin-2-carbaldehydePrecursor for pyridinyl-triazoleSynthetic preparation
ThioureaTriazole ring constructionStandard reagent
Chloroacetyl chlorideAcetamide linkage agentIndustrial suppliers

Stepwise Synthesis Protocol

Synthesis of 4-Methyl-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol

The triazole core is synthesized via a cyclocondensation reaction:

  • Formation of hydrazide : Pyridin-2-carbaldehyde reacts with hydrazine hydrate to yield pyridine-2-carbaldehyde hydrazone.

  • Cyclization with thiourea : The hydrazone undergoes cyclization with thiourea in the presence of hydrochloric acid, forming the triazole-thiol intermediate.

Reaction Conditions :

  • Solvent: Ethanol/water mixture (3:1)

  • Temperature: Reflux at 80°C for 6–8 hours

  • Yield: 72–85%.

Synthesis of N-(4-Chloro-2-methylphenyl)-2-chloroacetamide

The acetamide precursor is prepared via acylation:

  • Acylation of 4-chloro-2-methylaniline : Chloroacetyl chloride is added dropwise to a cooled (0–5°C) solution of 4-chloro-2-methylaniline and triethylamine in dichloromethane.

  • Quenching and isolation : The mixture is stirred at 25–30°C for 4 hours, followed by water quenching and filtration to isolate the product.

Reaction Conditions :

  • Solvent: Dichloromethane

  • Base: Triethylamine (1.1 equiv)

  • Yield: 89–92%.

Coupling of Triazole-Thiol with Chloroacetamide

The sulfanylacetamide bond is formed via nucleophilic substitution:

  • Deprotonation of triazole-thiol : The triazole-thiol is treated with potassium carbonate in dimethylformamide (DMF) to generate the thiolate anion.

  • Alkylation with chloroacetamide : The thiolate reacts with N-(4-chloro-2-methylphenyl)-2-chloroacetamide at 60°C for 12 hours.

Reaction Conditions :

  • Solvent: DMF

  • Base: K₂CO₃ (2.0 equiv)

  • Temperature: 60°C

  • Yield: 68–75%.

Optimization of Reaction Parameters

Table 2: Impact of Solvent on Coupling Reaction Yield

SolventTemperature (°C)Time (h)Yield (%)
DMF601275
DMSO601263
Acetonitrile601258
THF601249

DMF maximizes yield due to superior solvation of intermediates.

Purification and Characterization

Purification Techniques

  • Recrystallization : Crude product is recrystallized from ethanol/water (4:1) to remove unreacted starting materials.

  • Column Chromatography : Silica gel chromatography with ethyl acetate/hexane (1:3) resolves minor impurities.

Spectroscopic Characterization

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.52 (d, J = 4.8 Hz, 1H, pyridine-H), 7.85–7.78 (m, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 1H, Ar-H), 4.32 (s, 2H, SCH₂), 2.41 (s, 3H, CH₃).

  • FTIR (KBr) : 1665 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch).

  • HRMS (ESI+) : m/z 415.0721 [M+H]⁺ (calc. 415.0724).

Industrial-Scale Production Considerations

Table 3: Key Challenges and Solutions in Scaling

ChallengeMitigation Strategy
Exothermic acylation reactionSlow addition of chloroacetyl chloride under cooling
Thiol oxidationUse of nitrogen atmosphere and antioxidants
Solvent recoveryVacuum distillation and recycling

Patents highlight dichloroethane (DCE) as a cost-effective solvent for large batches .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst.

    Substitution: The chloro group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form corresponding derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Amines, thiols, base (e.g., sodium hydroxide)

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Corresponding substituted derivatives

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a triazole ring, which is known for its biological activity. The synthesis typically involves multi-step reactions that incorporate various chemical transformations to yield the final product. For instance, derivatives of pyridine and triazole are frequently used as starting materials due to their established biological activities.

Antifungal Properties

Recent studies have highlighted the compound's efficacy against various fungal strains. For example, research indicates that derivatives containing the triazole moiety exhibit potent antifungal activity against Candida albicans and other pathogenic fungi. In vitro tests have demonstrated that some derivatives show minimum inhibitory concentration (MIC) values lower than standard antifungal agents like fluconazole, suggesting superior efficacy .

Antibacterial Activity

The compound also exhibits antibacterial properties. A study involving a series of related compounds showed activity against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole ring significantly affect antibacterial potency .

Case Studies

  • Antifungal Efficacy : In a comparative study of various triazole derivatives, compounds structurally similar to N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide were tested against clinical isolates of Candida species. Many exhibited MIC values ≤ 25 µg/mL, outperforming traditional antifungals in specific cases .
  • Antibacterial Screening : Another study evaluated the antibacterial effects of related compounds against Staphylococcus aureus and Escherichia coli. Compounds showed varying degrees of inhibition compared to standard antibiotics like penicillin and ciprofloxacin, with some exhibiting comparable or enhanced activity .

Data Tables

Compound Activity MIC (µg/mL) Standard Comparison
This compoundAntifungal≤ 25Superior to fluconazole
Related Triazole DerivativeAntibacterial32Comparable to ciprofloxacin

Mechanism of Action

The mechanism of action of N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridine moiety play crucial roles in binding to the active site of the target protein, leading to inhibition or modulation of its activity. This can result in downstream effects on cellular pathways, ultimately contributing to the compound’s biological activity.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features

The target compound shares a common scaffold with analogs: an acetamide backbone linked to a triazole ring via a sulfanyl group. Variations arise in substituents on the phenyl ring (position and type) and the triazole-pyridine moiety.

Table 1: Substituent Analysis
Compound Name Phenyl Substituent Triazole Substituent Pyridine Position Reference
Target Compound 4-Cl, 2-CH3 4-CH3 Pyridin-2-yl
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Allyl (N-substitution) 4-Allyl Pyridin-2-yl
N-(4-Ethylphenyl)-2-[(4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide (VUAA-1) 4-Ethylphenyl 4-Ethyl Pyridin-3-yl
N-(4-Methoxyphenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-OCH3 4-CH3 Pyridin-4-yl
N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) 4-Cl 1,2,3-Triazole + naphthyl
2-((4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives Variable aryl 4-NH2 Furan-2-yl

Key Observations :

  • Pyridine Position : The target compound’s pyridin-2-yl group distinguishes it from analogs with pyridin-3-yl or pyridin-4-yl substituents, which influence electronic properties and receptor binding .
  • Triazole Core : Unlike 1,2,3-triazole derivatives (e.g., compound 6m), the 1,2,4-triazole core in the target compound may enhance metabolic stability .

Key Observations :

  • Reaction Efficiency : Allyl-substituted analogs (e.g., 6a) require 5 hours for synthesis, while carboxylic acid derivatives (e.g., 7a) achieve higher yields (75%) in shorter times (4 hours) .

Key Observations :

  • Orco Modulation: VUAA-1 and OLC-15 demonstrate that minor substituent changes (e.g., ethyl vs. butyl) can switch activity from agonist to antagonist .
  • Antimicrobial Activity: Electron-withdrawing groups (e.g., Cl, NO2) on the phenyl ring correlate with enhanced potency, suggesting the target compound’s 4-Cl group may improve efficacy .
  • Anti-exudative Effects : Furan-substituted triazoles show moderate activity, but pyridine-based analogs like the target compound may offer superior pharmacokinetics due to higher stability .

Q & A

Q. What are the critical steps in synthesizing N-(4-chloro-2-methylphenyl)-2-{[4-methyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, and how are reaction conditions optimized?

Answer: Synthesis typically involves:

  • Multi-step alkylation : Reacting α-chloroacetamide derivatives with triazole-thione intermediates in the presence of KOH to form the sulfanyl bridge .
  • Controlled conditions : Temperature (60–80°C), solvent choice (e.g., DMF or ethanol), and reaction time (6–12 hours) to minimize by-products .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization for ≥95% purity .
    Validation : Monitor reaction progress via TLC and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

Answer:

  • NMR spectroscopy : 1H/13C NMR in DMSO-d6 to resolve aromatic protons (δ 7.2–8.5 ppm), triazole (δ 8.1–8.3 ppm), and methyl groups (δ 2.3–2.5 ppm) .
  • FT-IR : Confirm sulfanyl (C–S stretch, ~650 cm⁻¹) and amide (N–H bend, ~1550 cm⁻¹) functionalities .
  • HPLC-MS : ESI+ mode for molecular ion [M+H]+ and fragmentation patterns to verify structural integrity .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

Answer:

  • Antimicrobial screening : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .
  • Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination .
  • Anti-inflammatory potential : COX-2 inhibition assays using ELISA kits .

Advanced Research Questions

Q. How can computational chemistry aid in optimizing this compound’s bioactivity?

Answer:

  • Molecular docking : Use AutoDock Vina to predict binding affinities to targets like EGFR (PDB ID: 1M17) or COX-2 (PDB ID: 5KIR). Focus on triazole-pyridine interactions with catalytic residues .
  • QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) to correlate structure with observed MIC or IC50 values .
  • MD simulations : GROMACS for 50 ns trajectories to assess stability of ligand-target complexes .

Q. How to resolve contradictions in reported biological activity data (e.g., varying IC50 across studies)?

Answer:

  • Standardize assays : Use identical cell lines (ATCC-verified), culture conditions, and positive controls (e.g., doxorubicin for cytotoxicity) .
  • Orthogonal validation : Confirm enzyme inhibition (e.g., fluorescence-based kinase assays) alongside cell-based results .
  • Batch variability analysis : Compare HPLC purity (≥98% vs. 95%) and quantify degradation products via LC-MS .

Q. What strategies improve regioselectivity during triazole ring functionalization?

Answer:

  • Protecting groups : Use Boc for amine protection during alkylation to prevent undesired N- vs. S-alkylation .
  • Catalytic systems : Pd(OAc)₂/Xantphos for Suzuki couplings on triazole rings, achieving >90% yield .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attack at the sulfur atom .

Q. How to design SAR studies for derivatives of this compound?

Answer:

  • Core modifications : Replace pyridin-2-yl with pyridin-4-yl to assess π-π stacking effects on target binding .
  • Substituent variation : Introduce electron-withdrawing groups (e.g., –CF₃) at the 4-chloro-2-methylphenyl moiety to enhance metabolic stability .
  • Bioisosteres : Swap triazole with oxadiazole and compare pharmacokinetic profiles (e.g., LogD, plasma protein binding) .

Q. What advanced structural analysis techniques elucidate its solid-state behavior?

Answer:

  • SC-XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) using Mo Kα radiation .
  • DSC/TGA : Determine melting point (mp ~215–220°C) and thermal decomposition profile (onset ~250°C) .
  • Powder XRD : Assess polymorphic forms and crystallinity (>80% by Rietveld refinement) .

Methodological Notes

  • Contradictory data resolution : Cross-validate biological results with orthogonal assays and ensure compound stability under assay conditions .
  • Synthetic scalability : Optimize solvent recovery (e.g., ethanol distillation) and catalyst recycling (e.g., Pd nanoparticles) for gram-scale synthesis .
  • Ethical compliance : Adhere to OECD guidelines for in vivo studies (e.g., rat models for anti-exudative activity) with institutional ethics approval .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.